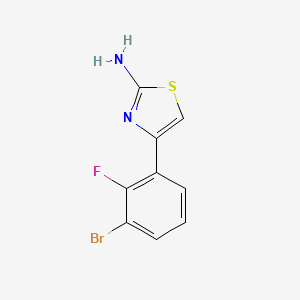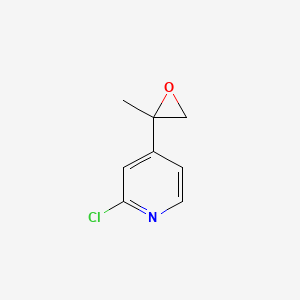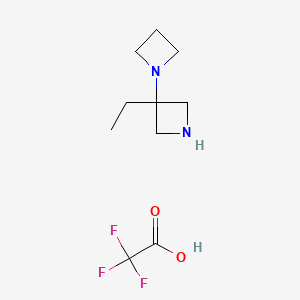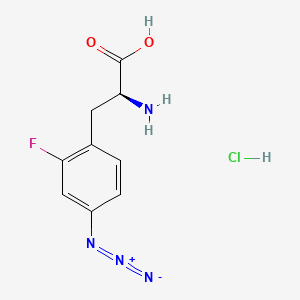
methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate typically involves several steps, starting from commercially available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process may include steps such as:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to an amine through a series of reactions involving protective groups and amination reagents.
Esterification: Finally, the compound is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biochemical Research: It is used in studies involving enzyme-substrate interactions and chiral recognition.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3R,4R)-4-amino-3-hydroxy-5-phenylpentanoate: This stereoisomer has different biological and chemical properties due to its distinct stereochemistry.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and properties.
Uniqueness
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its applications in medicinal chemistry and organic synthesis highlight its importance as a versatile and valuable compound in scientific research.
Eigenschaften
| 155480-51-6 | |
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate |
InChI |
InChI=1S/C12H17NO3/c1-16-12(15)8-11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10-11,14H,7-8,13H2,1H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
MPVVGXNZMOJLQI-QWRGUYRKSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)N)O |
Kanonische SMILES |
COC(=O)CC(C(CC1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/no-structure.png)






![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)


